molecular formula C17H12N2O5 B11095040 N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11095040
M. Wt: 324.29 g/mol
InChI Key: JRIYADOIEMOODQ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with an appropriate aldehyde to form the chromene core. This is followed by nitration to introduce the nitro group and subsequent amidation to attach the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: Formation of N-(2-methylphenyl)-6-amino-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chromene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
  • N-(2-methylphenyl)-6-amino-2-oxo-2H-chromene-3-carboxamide
  • N-(2-methylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide

Comparison: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The amino and bromo derivatives exhibit different reactivity and biological profiles, making the nitro compound particularly valuable for specific applications.

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

N-(2-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H12N2O5/c1-10-4-2-3-5-14(10)18-16(20)13-9-11-8-12(19(22)23)6-7-15(11)24-17(13)21/h2-9H,1H3,(H,18,20)

InChI Key

JRIYADOIEMOODQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

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